molecular formula C8H15N B14371905 3-Ethyl-3-methylpentanenitrile CAS No. 90203-95-5

3-Ethyl-3-methylpentanenitrile

Cat. No.: B14371905
CAS No.: 90203-95-5
M. Wt: 125.21 g/mol
InChI Key: TWKDJECBHNJCPW-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, nitriles are often produced through ammoxidation, where alkanes are reacted with ammonia and oxygen in the presence of a catalyst. This method is efficient for large-scale production.

Types of Reactions:

    Oxidation: Nitriles can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of nitriles can yield primary amines. This can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution.

Major Products:

Scientific Research Applications

3-Ethyl-3-methylpentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.

    Biology: Nitriles are studied for their potential biological activity and are used in the synthesis of pharmaceuticals.

    Medicine: Some nitriles have shown potential as therapeutic agents due to their ability to interact with biological targets.

    Industry: Nitriles are used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylpentanenitrile depends on its specific application. In general, nitriles can interact with enzymes and other proteins, affecting their function. The cyano group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

    3-Methylpentanenitrile: Similar in structure but lacks the ethyl group at the third carbon.

    3-Ethylpentanenitrile: Similar but lacks the methyl group at the third carbon.

    3-Methylhexanenitrile: Similar but has an additional carbon in the chain.

Uniqueness:

Properties

CAS No.

90203-95-5

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethyl-3-methylpentanenitrile

InChI

InChI=1S/C8H15N/c1-4-8(3,5-2)6-7-9/h4-6H2,1-3H3

InChI Key

TWKDJECBHNJCPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC#N

Origin of Product

United States

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